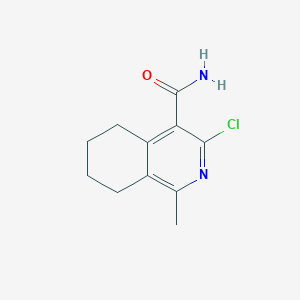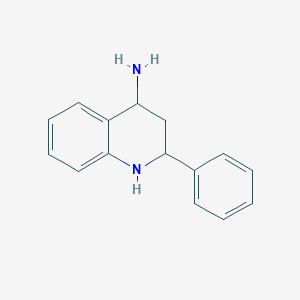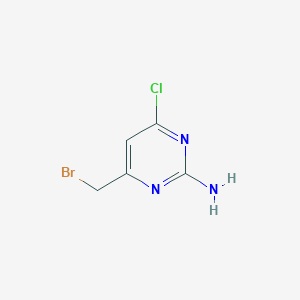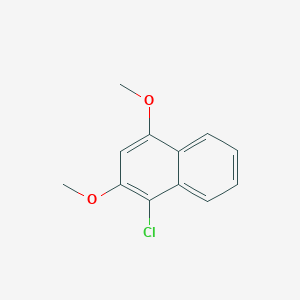
1-Chloro-2,4-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups and one chlorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethoxynaphthalene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically requires an inert solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Dimethylamine in ethanol at room temperature.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed:
Substitution: 1-(Dimethylamino)-2,4-dimethoxynaphthalene.
Oxidation: 1-Chloro-2,4-naphthoquinone.
Reduction: 1-Chloro-2,4-dimethoxydihydronaphthalene.
Scientific Research Applications
1-Chloro-2,4-dimethoxynaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-chloro-2,4-dimethoxynaphthalene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a Meisenheimer complex intermediate . This intermediate then collapses to yield the substituted product. The compound’s interaction with biological targets may involve binding to specific receptors or enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
1,4-Dimethoxynaphthalene: Lacks the chlorine atom and is used as a fluorescent marker.
2-Chloro-1,4-dimethoxynaphthalene: Similar structure but with the chlorine atom in a different position, affecting its reactivity and applications.
1-Chloro-2-methoxynaphthalene: Contains only one methoxy group, leading to different chemical properties and uses.
Uniqueness: 1-Chloro-2,4-dimethoxynaphthalene is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
1-chloro-2,4-dimethoxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJWBEFKBRUSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

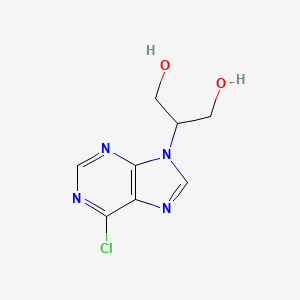
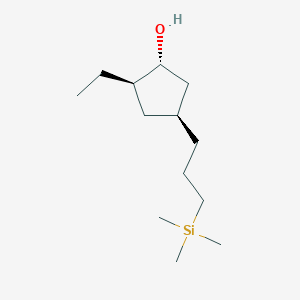



![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
